QC6352 vs. JIB-04: 31-Fold Superior KDM4C Potency and Intra-Family Selectivity Profile
In cell-free enzymatic assays, QC6352 inhibits KDM4C with an IC50 of 35±8 nM, whereas JIB-04—a pan-Jumonji inhibitor—shows an IC50 of approximately 1,100 nM for KDM4C (JMJD2C) [1]. This represents a 31-fold difference in primary target potency. Additionally, QC6352 maintains a defined intra-family selectivity: KDM4B (56 nM) is inhibited 1.9× more potently than KDM4A (104 nM) and KDM4D (104 nM), and KDM5B is engaged only at 750 nM [1]. In contrast, JIB-04 exhibits a flat, non-discriminating profile across JARID1A (230 nM), JMJD2E (340 nM), JMJD2A (445 nM), JMJD2B (435 nM), JMJD2C (1,100 nM), and JMJD2D (290 nM), making it unsuitable for experiments requiring KDM4-family-specific target engagement .
| Evidence Dimension | KDM4C enzymatic IC50 (cell-free assay) |
|---|---|
| Target Compound Data | 35±8 nM (QC6352) |
| Comparator Or Baseline | ~1,100 nM (JIB-04, JMJD2C) |
| Quantified Difference | ~31-fold greater potency for QC6352 |
| Conditions | Cell-free enzymatic demethylation assays; QC6352: mean of multiple experiments ± SEM; JIB-04: Selleck Chemicals reported IC50 panel |
Why This Matters
A 31-fold difference in primary target potency means JIB-04 cannot substitute for QC6352 in dose-response studies requiring nanomolar KDM4C engagement, particularly in BCSC models where QC6352 was validated.
- [1] Metzger E, et al. Cancer Res. 2017;77(21):5900-5912. / Chen YK, et al. ACS Med Chem Lett. 2017. Table 2. QC6352 IC50: KDM4A 104±10, KDM4B 56±6, KDM4C 35±8, KDM4D 104±18, KDM5B 750 nM. View Source
